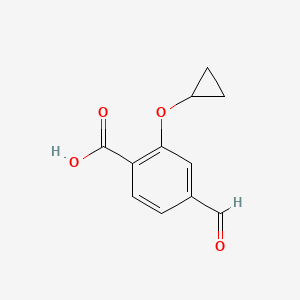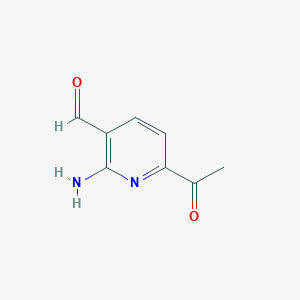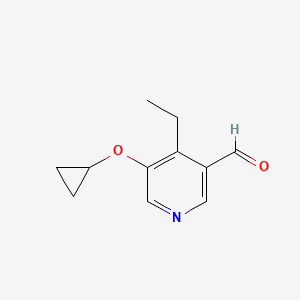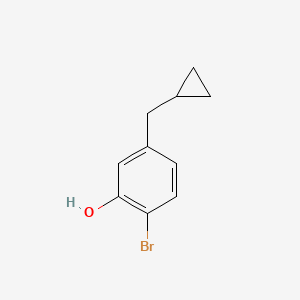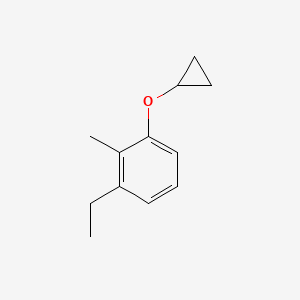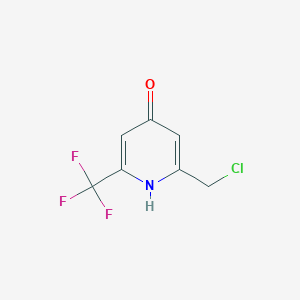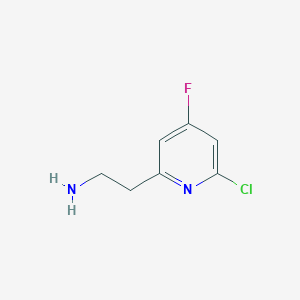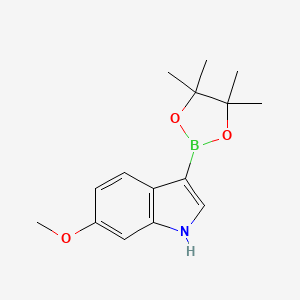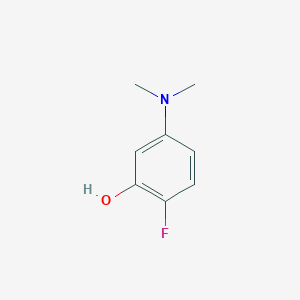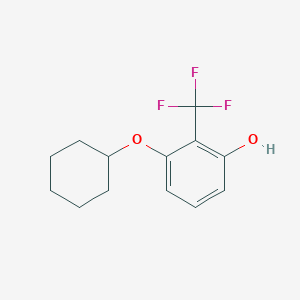
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol is an organic compound characterized by the presence of a cyclohexyloxy group and a trifluoromethyl group attached to a phenol ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol typically involves the introduction of the trifluoromethyl group and the cyclohexyloxy group onto a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with a trifluoromethylating agent and a cyclohexyloxy group donor under specific conditions. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Substitution: The trifluoromethyl and cyclohexyloxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological molecules.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of 3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing its lipophilicity and electronic effects. The cyclohexyloxy group can also contribute to the compound’s overall stability and reactivity, influencing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethyl)phenol: Lacks the cyclohexyloxy group, making it less lipophilic and potentially less stable.
3-(Cyclohexyloxy)phenol: Lacks the trifluoromethyl group, resulting in different electronic properties and reactivity.
2-(Trifluoromethyl)phenol: The position of the trifluoromethyl group affects its reactivity and interaction with other molecules.
Uniqueness
3-(Cyclohexyloxy)-2-(trifluoromethyl)phenol is unique due to the combination of the trifluoromethyl and cyclohexyloxy groups on the phenol ring. This combination imparts distinct electronic and steric properties, making it a valuable compound in various applications. The presence of both groups can enhance the compound’s stability, reactivity, and interaction with biological targets, setting it apart from similar compounds.
Propiedades
Fórmula molecular |
C13H15F3O2 |
|---|---|
Peso molecular |
260.25 g/mol |
Nombre IUPAC |
3-cyclohexyloxy-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C13H15F3O2/c14-13(15,16)12-10(17)7-4-8-11(12)18-9-5-2-1-3-6-9/h4,7-9,17H,1-3,5-6H2 |
Clave InChI |
XWXDAYIAUNSZNS-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC2=CC=CC(=C2C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


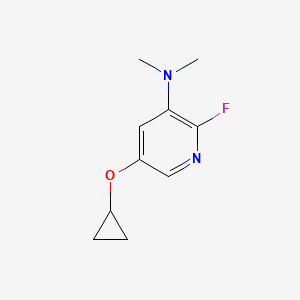
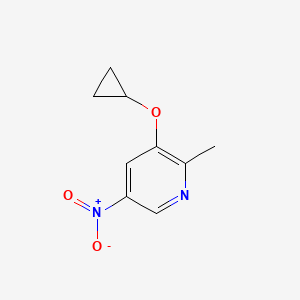
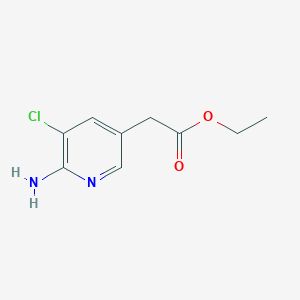
![2-[5-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine](/img/structure/B14839636.png)
